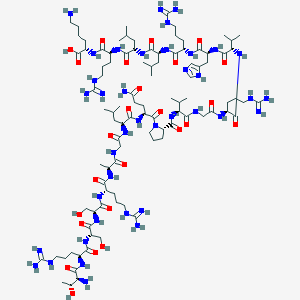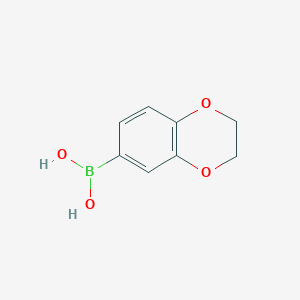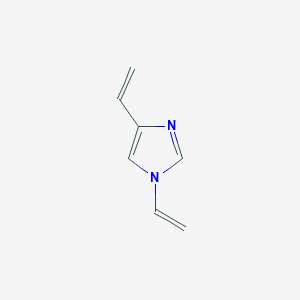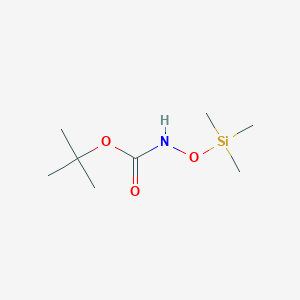
tert-Butyl (trimethylsilyl)oxycarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (trimethylsilyl)oxycarbamate, commonly known as Boc-OSu, is a chemical compound used in organic synthesis. It is a versatile reagent that is widely used in peptide synthesis, drug discovery, and other research applications. Boc-OSu is a derivative of tert-butyl carbamate, and its use in chemical reactions has gained popularity in recent years due to its ease of handling and compatibility with a wide range of functional groups.
Mecanismo De Acción
Boc-OSu acts as a carbonylating agent, reacting with amino groups to form carbamate derivatives. The reaction is reversible, and the carbamate group can be easily removed under mild conditions to reveal the free amino group. This property makes Boc-OSu a useful protecting group in peptide synthesis.
Biochemical and Physiological Effects
Boc-OSu is a non-toxic compound and does not have any known biochemical or physiological effects. However, it should be handled with care due to its irritant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Boc-OSu in lab experiments include its ease of handling, compatibility with a wide range of functional groups, and its ability to act as a protecting group in peptide synthesis. However, the reagent has some limitations, including its tendency to form side products and its sensitivity to acidic conditions.
Direcciones Futuras
There are several future directions for the use of Boc-OSu in scientific research. One area of interest is the development of new protecting groups that can be used in peptide synthesis. Another direction is the development of new reagents that can be used in conjunction with Boc-OSu to enhance the efficiency and selectivity of chemical reactions. Finally, there is a need for further research into the mechanism of action of Boc-OSu and its derivatives to better understand their properties and potential applications.
Conclusion
In conclusion, Boc-OSu is a versatile reagent that has found widespread use in scientific research, particularly in the field of peptide synthesis. Its ease of handling, compatibility with a wide range of functional groups, and ability to act as a protecting group make it a valuable tool in chemical synthesis. Further research into the properties and potential applications of Boc-OSu and its derivatives is needed to fully understand their capabilities and limitations.
Métodos De Síntesis
The synthesis of Boc-OSu involves the reaction of tert-butyl carbamate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction produces Boc-OSu as a white crystalline solid, which is then purified by recrystallization. The synthesis of Boc-OSu is a straightforward process and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
Boc-OSu has found widespread use in scientific research, particularly in the field of peptide synthesis. Peptides are short chains of amino acids that play important roles in biological processes such as signaling, regulation, and defense. Boc-OSu is used as a protecting group during peptide synthesis to prevent unwanted reactions and ensure the desired amino acid sequence. The reagent is also used in the synthesis of other bioactive compounds such as small molecules and natural products.
Propiedades
Número CAS |
164169-42-0 |
|---|---|
Nombre del producto |
tert-Butyl (trimethylsilyl)oxycarbamate |
Fórmula molecular |
C8H19NO3Si |
Peso molecular |
205.33 g/mol |
Nombre IUPAC |
tert-butyl N-trimethylsilyloxycarbamate |
InChI |
InChI=1S/C8H19NO3Si/c1-8(2,3)11-7(10)9-12-13(4,5)6/h1-6H3,(H,9,10) |
Clave InChI |
ZCVCDXMYYQUTPG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NO[Si](C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)NO[Si](C)(C)C |
Sinónimos |
Carbamic acid, [(trimethylsilyl)oxy]-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



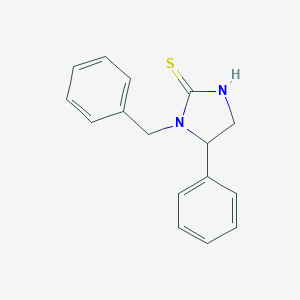
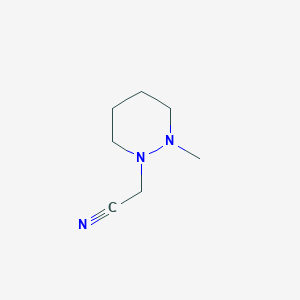
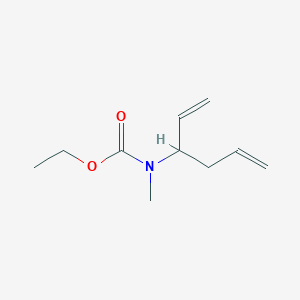
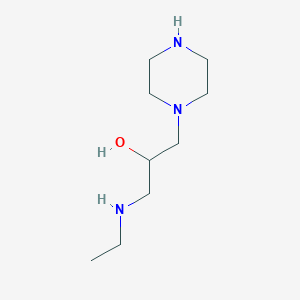
![Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)]-](/img/structure/B69376.png)

![5-Acetylfuro[3,2-b]pyridine](/img/structure/B69384.png)


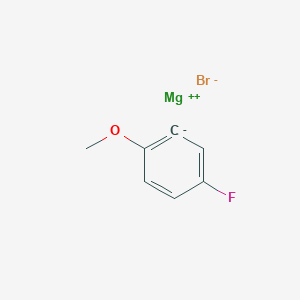
![4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine](/img/structure/B69394.png)
